2,4-Pentanedione, peroxide

説明

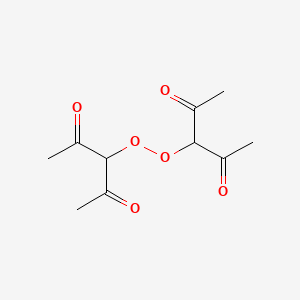

2,4-Pentanedione, peroxide is a useful research compound. Its molecular formula is C10H14O6 and its molecular weight is 230.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2,4-Pentanedione, also known as 2,4-dioxopentane or acetylacetone, is a beta-diketone with significant biological activity and implications for human health. This article explores its biological effects, toxicity, metabolism, and potential applications based on diverse research findings.

2,4-Pentanedione has the molecular formula and is characterized by two keto groups separated by a single carbon atom. Its structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.

Toxicity and Safety Profile

The toxicity of 2,4-pentanedione has been studied extensively. Key findings include:

- Acute Toxicity : The compound has a low acute toxicity profile with an LD50 (dermal) of approximately 790 mg/kg in rabbits . However, it is considered harmful upon inhalation and skin contact.

- Chronic Effects : In a 14-week inhalation study on rats, exposure to concentrations of 300 ppm and above led to hematological changes and histopathological findings such as neuronal degeneration in the brain at 650 ppm . The NOAEL (No Observed Adverse Effect Level) was determined to be 100 ppm.

- Reproductive Effects : Studies indicated no teratogenic effects but observed fetotoxic effects at high concentrations . A dominant lethal assay showed slight effects on fertility parameters in treated males .

Metabolism and Pharmacokinetics

The metabolism of 2,4-pentanedione involves rapid absorption through the inhalation route. Studies using radiolabeled compounds indicated that it distributes widely across tissues, with the highest concentrations found in the liver and kidneys . The elimination half-life from plasma is approximately 30.72 hours, suggesting prolonged exposure risk in occupational settings.

Study on Clastogenic Potential

Research indicates that while 2,4-pentanedione shows clastogenic potential in vitro (inducing chromosomal damage), this effect was not consistently observed in vivo studies involving mice and rats . The compound produced significant increases in micronucleated polychromatic erythrocytes (PCEs) in mice but not in rats following intraperitoneal administration.

Biodegradability

2,4-Pentanedione has been shown to be readily biodegradable (79–88% within 28 days), indicating its potential environmental impact . This property is significant for its use in industrial applications where environmental persistence may be a concern.

Applications

2,4-Pentanedione serves as an intermediate in the synthesis of various biologically active compounds and dyes. Its ability to chelate metals may inhibit certain enzymatic activities, which could be leveraged for therapeutic applications or as a biochemical tool .

Summary Table of Biological Effects

| Biological Activity | Findings |

|---|---|

| Acute Toxicity (LD50) | Dermal: 790 mg/kg |

| Chronic Exposure Effects | Hematological changes at 300 ppm; neuronal damage at 650 ppm |

| Reproductive Toxicity | Fetotoxic effects observed; no teratogenic activity |

| Clastogenic Potential | Positive in vitro; mixed results in vivo |

| Biodegradability | Readily biodegradable (79-88% within 28 days) |

科学的研究の応用

Chemical Synthesis

2,4-Pentanedione, peroxide serves as a crucial reagent in organic synthesis. Its role as a chelating agent facilitates the manipulation of resin gelation and curing processes. A study demonstrated that the addition of 2,4-pentanedione improved the curing rates of vinyl ester and unsaturated polyester resins at low temperatures, enhancing the overall mechanical properties of the composites produced .

Polymerization Processes

The compound is extensively used in polymerization reactions, particularly in biomimetic processes. For instance, it has been shown to enhance the yield of polyacrylamide when polymerized with hydrogen peroxide under specific pH conditions. The presence of 2,4-pentanedione significantly increased polymer yields from 15% to 98% at pH 4.5 .

Table 1: Yield of Polyacrylamide at Different pH Levels

| pH Level | Yield (%) without 2,4-PD | Yield (%) with 2,4-PD |

|---|---|---|

| 4.5 | 15 | 98 |

| 7.2 | 0 | 15 |

| 9.2 | 0 | N/A |

Additionally, studies have shown that in surfactant-free systems, 2,4-pentanedione acts as an initiator for polymerization reactions involving α-methylene-γ-butyrolactone (α-MBL). This process yields high molecular weight polymers efficiently under ambient conditions .

Stabilization in Food and Cosmetics

The compound's antioxidant properties make it invaluable in stabilizing food and cosmetic products. Benzylidene substituted derivatives of 2,4-pentanedione have been found to protect photosensitive ingredients from degradation due to light exposure. These compounds help maintain the efficacy and stability of products such as sunscreens and other personal care items by preventing oxidative stress-induced instability .

Table 2: Applications in Food and Cosmetics

| Application Area | Role of 2,4-Pentanedione |

|---|---|

| Sunscreens | Photostabilizer for active ingredients |

| Food Products | Antioxidant to prevent spoilage |

| Personal Care Products | Stabilizer for fragrances and colorants |

Environmental Science

In environmental applications, 2,4-pentanedione has been investigated for its role in bioremediation processes. Its ability to form complexes with heavy metals enhances the solubility and bioavailability of contaminants, facilitating their removal from polluted sites .

Case Study 1: Polymerization Efficiency

A study conducted on the enzymatic polymerization of α-MBL using low concentrations of hydrogen peroxide and 2,4-pentanedione reported a yield of up to 98% after only three hours under atmospheric conditions. This highlights its efficiency as an initiator in polymer synthesis .

Case Study 2: Cosmetic Stability

Research demonstrated that incorporating benzylidene substituted derivatives into cosmetic formulations significantly prolonged product shelf life by maintaining color integrity and preventing odor formation due to oxidation .

特性

IUPAC Name |

3-(2,4-dioxopentan-3-ylperoxy)pentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O6/c1-5(11)9(6(2)12)15-16-10(7(3)13)8(4)14/h9-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILENATNBFPBMHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)C)OOC(C(=O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O6 | |

| Record name | ACETYL ACETONE PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2,4-Pentanedione, peroxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

37187-22-7 | |

| Record name | ACETYL ACETONE PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetylacetone peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037187227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Pentanedione, peroxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Pentanedione, peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。